trans-5-Octadecenoic acid

Description

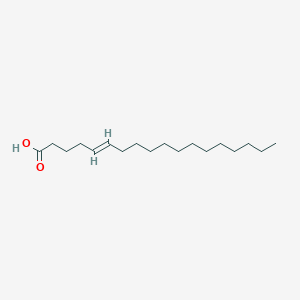

Structure

3D Structure

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(E)-octadec-5-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20)/b14-13+ |

InChI Key |

AQWHMKSIVLSRNY-BUHFOSPRSA-N |

SMILES |

CCCCCCCCCCCCC=CCCCC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCC(=O)O |

Synonyms |

5-octadecenoic acid octadecenoic acid |

Origin of Product |

United States |

Occurrence and Distribution of Trans 5 Octadecenoic Acid

Natural Abundance in Biological Matrices

The distribution of trans-5-octadecenoic acid is not uniform and its presence in different organisms is often in trace amounts, alongside other more common fatty acid isomers.

trans-Octadecenoic acids, as a group, are found in the fats of ruminant animals like cows, sheep, and goats. gerli.comatamanchemicals.com This is a result of biohydrogenation, a process carried out by bacteria in the rumen. semanticscholar.orgnih.govcdnsciencepub.com While trans-11-octadecenoic acid (vaccenic acid) is typically the most abundant trans isomer in ruminant fat gerli.comnih.govsemanticscholar.org, other positional isomers, including this compound, can also be present.

Studies on lactating dairy cows have shown that the profile of trans-octadecenoic acid isomers in milk fat can be influenced by diet. semanticscholar.orgnih.govresearchgate.net For instance, feeding unsaturated fats can lead to an increase in the total trans-octadecenoic acid content in milk. semanticscholar.org The specific distribution of these isomers, including the trans-5 variant, can vary. Research has also investigated the uptake and utilization of various trans octadecenoic acid isomers in lactating dairy cows, highlighting differences in their transport in plasma and incorporation into milk fat. nih.gov

In addition to milk fat, trans-octadecenoic acids are present in other ruminant-derived products like beef tallow. nih.govsemanticscholar.orggoogle.com The positional distribution of these isomers on the triacylglycerol molecule has been a subject of study, revealing that different isomers may preferentially occupy specific positions. nih.govsemanticscholar.org For example, in beef tallow, trans-11-octadecenoic acid is preferentially located at the sn-1(3) position. nih.govsemanticscholar.org

The accumulation of different trans-octadecenoic acid positional isomers has also been studied in animal models. In mice, the accumulation of isomers like trans-9, trans-10, and trans-11-octadecenoic acid varied in different tissues such as the heart, erythrocytes, liver, and white adipose tissue. nih.gov This suggests that the metabolic fate of individual trans isomers can differ within the body.

Distribution of trans-Octadecenoic Acid Isomers in Animal Products

| Product | Key trans-Octadecenoic Acid Isomers | Influencing Factors |

|---|---|---|

| Milk Fat | Vaccenic acid (trans-11), Elaidic acid (trans-9), other positional isomers | Ruminant Diet, Rumen Biohydrogenation |

| Beef Tallow | Vaccenic acid (trans-11), other positional isomers | Ruminant Diet, Rumen Biohydrogenation |

While most unsaturated fatty acids in seed oils are in the cis configuration, there are exceptions. cdnsciencepub.com this compound has been identified in the seed oil of Thalictrum polycarpum. lipidmaps.org In fact, this discovery marked the finding of a fatty acid with a non-conjugated trans bond in a vegetable seed oil. cdnsciencepub.com

Further research on the seed oil of Thalictrum venulosum also revealed the presence of this compound as part of a system of fatty acids with a trans-5 double bond. cdnsciencepub.com This system also included trans-5-hexadecenoic acid, trans-5,cis-9-octadecadienoic acid, and trans-5,cis-9,cis-12-octadecatrienoic acid. cdnsciencepub.com

Occurrence of this compound in Plant Seed Oils

| Plant Species | Associated trans-5 Fatty Acids |

|---|---|

| Thalictrum polycarpum | This compound |

| Thalictrum venulosum | This compound, trans-5-hexadecenoic acid, trans-5,cis-9-octadecadienoic acid, trans-5,cis-9,cis-12-octadecatrienoic acid |

The primary source of trans fatty acids in ruminants is microbial activity in the rumen. semanticscholar.orgnih.govcdnsciencepub.com Rumen bacteria isomerize and hydrogenate dietary unsaturated fatty acids, leading to the formation of various trans-octadecenoic acid isomers. cambridge.org Some rumen bacteria can convert linolenic and linoleic acids to trans-11-octadecenoic acid, while others can hydrogenate oleic acid. cambridge.org

Certain lactic acid bacteria have also been shown to produce conjugated fatty acids. core.ac.ukrsc.org For example, some strains can transform ricinoleic acid into conjugated linoleic acid (CLA). core.ac.ukrsc.org The metabolism of fatty acids by gut bacteria can also lead to the formation of various isomers, including trans-monoenes. pnas.org

Quantitative Analysis Methodologies in Complex Biological Samples

The accurate identification and quantification of this compound in complex biological matrices is challenging due to the presence of numerous other fatty acid isomers, both positional and geometric. nih.govdss.go.th Chromatographic techniques are essential for achieving the necessary separation.

Chromatographic Separation Techniques for Isomer Discrimination

To distinguish between different octadecenoic acid isomers, advanced chromatographic methods are required. These techniques aim to separate fatty acids based on the position and configuration (cis or trans) of their double bonds.

Gas chromatography (GC) is a fundamental technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. restek.comthermofisher.comgcms.cz The choice of the GC capillary column is critical for separating isomers. oup.comoup.com Highly polar cyanosilicone stationary phases are commonly used to separate cis and trans isomers. restek.comoup.com Long capillary columns, often 100 meters or more, are employed to enhance the resolution of complex mixtures of fatty acid isomers. nih.govrestek.comoup.com

GC coupled with mass spectrometry (GC-MS) provides an even more powerful tool for both separation and identification. lipidmaps.orgnih.gov GC-MS can offer high sensitivity and specificity, allowing for the quantification of trace amounts of fatty acids in biological samples. nih.gov The use of stable isotope-labeled internal standards in GC-MS analysis can improve the accuracy and precision of quantification. lipidmaps.orgnih.gov

For the specific challenge of separating trans isomers from the more abundant cis isomers, pre-fractionation techniques are often employed. Silver-ion chromatography, either in the form of thin-layer chromatography (Ag-TLC) or solid-phase extraction (Ag-SPE), is a powerful tool for this purpose. nih.govdgfett.dechrom-china.comfrontiersin.orgresearchgate.net The silver ions interact differently with cis and trans double bonds, allowing for their separation. The fractions collected from the silver-ion chromatography can then be further analyzed by GC or GC-MS for detailed isomer profiling. nih.govdgfett.dechrom-china.com

GC and GC-MS in this compound Analysis

| Technique | Key Features | Application in this compound Analysis |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds. Requires derivatization of fatty acids to FAMEs. restek.comthermofisher.comgcms.cz Highly polar capillary columns are used for isomer separation. restek.comoup.com | Separates different octadecenoic acid isomers based on boiling point and polarity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides both separation (GC) and identification (MS). lipidmaps.orgnih.gov High sensitivity and specificity. nih.gov | Allows for the confident identification and quantification of this compound, even at low concentrations. |

| Silver-Ion Chromatography (Ag-SPE/Ag-TLC) | Pre-fractionation technique to separate cis and trans isomers based on their interaction with silver ions. nih.govdgfett.dechrom-china.comfrontiersin.orgresearchgate.net | Enriches the sample with trans isomers, facilitating their subsequent analysis by GC or GC-MS. |

Spectrometric Detection and Quantification Approaches

Following chromatographic separation, spectrometric techniques are employed for the definitive identification and quantification of this compound.

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is a cornerstone for the structural elucidation and quantification of fatty acids.

Standard electron ionization (EI) mass spectra of fatty acid methyl esters often produce similar fragmentation patterns for positional isomers, making definitive identification difficult. shimadzu.com To overcome this, specific derivatization techniques and specialized ionization methods are used. For instance, converting fatty acids to picolinyl esters or dimethyloxazoline (DMOX) derivatives can help locate double bonds upon MS analysis. nih.gov

Chemical Ionization (CI) is a softer ionization technique that can provide molecular weight information. Covalent adduct chemical ionization (CACI) tandem mass spectrometry (MS/MS) has been successfully used to determine both the position and geometry of double bonds in octadecenoic acid isomers. nih.gov Another approach, solvent-mediated chemical ionization (SMCI) tandem mass spectrometry, has also proven effective for determining the double bond structure in FAMEs. shimadzu.com

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the derivatized fatty acid) is selected and fragmented to produce a characteristic product ion spectrum. This is particularly useful for distinguishing isomers that may co-elute chromatographically. sciex.com As mentioned earlier, advanced fragmentation techniques like EAD in LC-MS/MS can generate fragments that are diagnostic for the double bond's location and stereochemistry. sciex.com

For quantitative analysis, stable isotope-labeled internal standards, such as deuterated or 13C-labeled versions of the analyte, are often used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. lipidmaps.orgsigmaaldrich.comsigmaaldrich.com

Infrared (IR) spectroscopy is a valuable tool for the quantification of total trans fatty acids. The technique is based on the characteristic absorption of infrared radiation by the C-H out-of-plane bending vibration of the trans double bond, which gives a distinct peak at approximately 966 cm⁻¹. jst.go.jpscripps.edu This method, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, offers a rapid and non-destructive way to measure total trans fat content in oils and food products. jst.go.jpnih.govnhri.org.tw

While FTIR is excellent for quantifying total trans content, it generally cannot distinguish between different positional isomers like this compound and trans-9-octadecenoic acid. However, some research suggests that detailed analysis of the IR spectrum in other regions might offer clues to the double bond's position. For example, a study on trans 6- through 11-octadecenoic acids indicated that the position of the double bond could be determined by examining equally spaced absorption bands in the 1180-1350 cm⁻¹ region. researchgate.net Nevertheless, for specific isomer identification, IR is typically used in conjunction with a separation technique like chromatography.

The accuracy of the FTIR method has been shown to have a good correlation with results obtained from the more complex GC-FID methods, making it a suitable alternative for regulatory compliance and quality control. jst.go.jpnih.gov

Sample Preparation Strategies for Trace Analysis

Analyzing trace amounts of this compound in complex matrices like food or biological tissues requires meticulous sample preparation to extract, isolate, and concentrate the analyte before instrumental analysis.

The initial step is typically lipid extraction from the sample matrix. Common methods include the Bligh and Dyer or Folch procedures, which use a mixture of chloroform (B151607) and methanol (B129727). nih.gov To prevent the degradation of unsaturated fatty acids through oxidation, antioxidants like butylated hydroxytoluene (BHT) are often added during the extraction process. nih.gov

For total fatty acid analysis, the extracted lipids (which include triglycerides, phospholipids (B1166683), etc.) must be hydrolyzed to release the fatty acids. This is often achieved through saponification using a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol. mdpi.comwiley.com

Following hydrolysis, the free fatty acids are typically converted into more volatile and less polar derivatives to improve their chromatographic behavior, especially for GC analysis. The most common derivatization is the conversion to fatty acid methyl esters (FAMEs). wiley.com This can be accomplished using various reagents, including:

Base-catalyzed transesterification: Using reagents like methanolic KOH or sodium methoxide. wiley.com

Acid-catalyzed esterification/transesterification: Using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl. wiley.comwho.int

Diazomethane or (trimethylsilyl)diazomethane (TMS-DM): These are effective but require careful handling due to their toxicity and explosive nature. wiley.com

For trace analysis using GC-MS with negative chemical ionization (NCI), derivatization to pentafluorobenzyl (PFB) esters is a common strategy. This enhances sensitivity significantly, allowing for the detection of very low concentrations of fatty acids. lipidmaps.orgnih.gov

When dealing with very low concentrations, an enrichment step is often necessary. This can involve solid-phase extraction (SPE) to isolate the fatty acid fraction from other lipids or a pre-fractionation step using techniques like silver-ion chromatography (Ag-SPE or Ag-TLC) to isolate the trans isomers before final analysis. researchgate.netnih.gov

The table below summarizes key aspects of the analytical techniques discussed.

| Technique | Principle | Application for this compound | Advantages | Limitations |

| HPLC/LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of fatty acid isomers, often after derivatization. | High sensitivity and specificity (with MS), suitable for complex matrices. sciex.comnih.gov | May require derivatization for optimal separation and detection of isomers. sciex.com |

| Ag-TLC/Ag-SPE | Reversible complex formation between Ag+ and double bonds. | Fractionation of cis and trans isomers prior to GC or HPLC. | Effective for group separation of cis/trans isomers, robust. nih.govoup.com | Lower resolution than Ag-HPLC for positional isomers. nih.gov |

| Ag-HPLC | High-resolution separation based on Ag+ complexation. | Separation of both positional and geometric isomers. aocs.orgnih.gov | High resolving power for isomers. nih.gov | Can be complex to set up; may require multiple columns for baseline separation. nih.gov |

| MS/Tandem MS | Ionization and separation of molecules by mass-to-charge ratio. | Structural elucidation, double bond localization, and quantification. | High specificity; can identify isomers with specialized techniques (e.g., CACI, EAD). sciex.comnih.gov | Standard EI-MS may not differentiate positional isomers; may require derivatization. shimadzu.com |

| Infrared (IR) Spectroscopy | Absorption of IR radiation at specific vibrational frequencies. | Quantification of total trans fat content. | Rapid, non-destructive, requires minimal sample preparation. jst.go.jpnih.gov | Cannot distinguish between positional isomers (e.g., trans-5 vs. trans-9). researchgate.net |

Biosynthetic Pathways of Trans 5 Octadecenoic Acid

Endogenous Synthesis Mechanisms

The formation of trans-5-octadecenoic acid within organisms is a complex process governed by specific enzymatic pathways. This involves the de novo synthesis of fatty acid precursors, followed by modifications through elongation and desaturation enzyme systems, all characterized by a high degree of specificity.

De Novo Synthesis Pathways and Precursors

The fundamental building blocks for long-chain fatty acids, including the C18 backbone of octadecenoic acid, are generated through de novo synthesis. This process begins with small precursor molecules. In many organisms, acetyl-CoA serves as the primary primer for the synthesis of even-chain fatty acids. asm.org The de novo synthesis pathway systematically adds two-carbon units, derived from malonyl-CoA, to a growing acyl chain. This cyclical process, known as fatty acid synthesis (FAS), ultimately produces saturated fatty acids like palmitate (C16:0) and stearate (B1226849) (C18:0). aocs.org These saturated fatty acids then become the substrates for subsequent modification by other enzyme systems to introduce double bonds and extend the carbon chain.

Elongation and Desaturation Enzyme Systems

Once the basic saturated fatty acid backbone is synthesized, its structure is further modified by elongation and desaturation enzymes to create a diverse array of fatty acids.

Fatty acid elongases are membrane-bound enzymes responsible for extending the carbon chain of fatty acids beyond the initial products of de novo synthesis. aocs.org While de novo synthesis typically yields palmitate (C16:0), elongases can add two-carbon units to produce longer-chain saturated fatty acids such as stearate (C18:0). This elongation is a critical step in providing the C18 substrate necessary for the subsequent desaturation to form octadecenoic acid isomers.

Desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids. A key enzyme in this process is stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase. This enzyme is responsible for inserting a cis-9 double bond into stearoyl-CoA, yielding oleic acid (cis-9-octadecenoic acid). cabidigitallibrary.org In ruminant animals, another important trans-octadecenoic acid, vaccenic acid (trans-11-octadecenoic acid), can be converted to rumenic acid (cis-9, trans-11 conjugated linoleic acid) by the action of Δ9-desaturase in the mammary gland. animbiosci.orgjafs.com.pl This demonstrates the capability of Δ9-desaturase to act on trans fatty acid substrates. The formation of this compound, however, points to the action of a desaturase capable of introducing a double bond at the 5th carbon position with a trans configuration, a less common specificity.

Stereospecificity and Regiospecificity of Enzymatic Reactions

Enzymatic reactions in fatty acid biosynthesis are highly specific in terms of both the three-dimensional arrangement of atoms (stereospecificity) and the position of chemical modifications (regiospecificity).

The introduction of a trans double bond, as seen in this compound, is a result of specific enzymatic activity. In some bacteria, the formation of trans fatty acids occurs through the direct isomerization of a pre-existing cis double bond without changing its position. nih.govresearchgate.net This process is catalyzed by cis-trans isomerases. For instance, the conversion of oleic acid to elaidic acid (trans-9-octadecenoic acid) is an example of such isomerization.

The position of the double bond is determined by the regiospecificity of the desaturase enzyme. While Δ9-desaturase is common, other desaturases with different positional specificities exist. For example, the FAD4 enzyme in plants introduces a trans-Δ3 double bond into palmitate. aocs.org The synthesis of this compound would therefore require an enzyme system with the specific regiospecificity to act at the C5 position and the stereospecificity to create a trans double bond.

Microbial Biotransformation of Precursor Lipids

Microorganisms play a significant role in the production of various fatty acids, including trans isomers, through the biotransformation of precursor lipids. This process involves the conversion of existing fatty acids into new compounds by microbial enzymes.

Several bacterial species have been identified that can produce trans-octadecenoic acids. tandfonline.com For example, Pseudomonas putida can synthesize trans fatty acids de novo. nih.govresearchgate.net The bacterium Lactobacillus plantarum can transform linoleic acid into conjugated linoleic acids and also produces trans-10-octadecenoic acid. nih.gov Microbial biotransformation often involves the isomerization of cis double bonds to a trans configuration. This can be a mechanism for the microbes to adapt to environmental stress by altering their membrane fluidity. nih.govresearchgate.net

The production of specific isomers, such as this compound, through microbial biotransformation would depend on the specific enzymatic machinery of the microorganism and the precursor fatty acids available in the growth medium. For instance, some microbes can hydrate (B1144303) unsaturated fatty acids to produce hydroxy fatty acids, which can then be further metabolized. researchgate.net The transformation of linoleic acid by some bacteria can lead to various hydroxy and keto derivatives, showcasing the diverse metabolic capabilities of microorganisms in modifying fatty acid structures. researchgate.net The process of biohydrogenation in the rumen of ruminant animals is a well-known example of microbial biotransformation, where dietary unsaturated fatty acids are converted by microbes into a variety of trans-octadecenoic acid isomers, including vaccenic acid. animbiosci.orgwikipedia.org

Anaerobic Biohydrogenation Processes

Anaerobic bacteria, particularly those found in the rumen of ruminant animals, play a crucial role in the biohydrogenation of dietary unsaturated fatty acids. tandfonline.comcambridge.org This process involves the conversion of cis or trans unsaturated fatty acids to more saturated forms. While the primary end product of linoleic acid biohydrogenation is stearic acid, various intermediates, including positional and geometrical isomers of octadecenoic acid, are formed. frontiersin.orgrsc.org

The biohydrogenation of oleic acid by mixed ruminal microbes has been shown to produce several positional isomers of trans-monoenes, not just stearic acid. researchgate.net Research has demonstrated that certain anaerobic bacteria can convert C18 and C20 polyunsaturated fatty acids with a ω6,ω9 cis,cis-diene system into a trans double bond at the ω7 position. nih.gov For instance, Clostridium bifermentans JCM 1386 converts arachidonic acid and eicosapentaenoic acid into their partially saturated fatty acids with a trans double bond at the ω7 position. nih.gov This indicates that specific anaerobic bacteria possess the enzymatic machinery to introduce trans double bonds at various positions, including the fifth carbon, during the biohydrogenation of longer-chain unsaturated fatty acids.

Isomerase Activity in Microbial Metabolism

Microbial isomerases are key enzymes in the formation of trans fatty acids. These enzymes can directly convert cis double bonds to a trans configuration. For example, some rumen bacteria possess an isomerase that converts linoleic acid to cis-9, trans-11-octadecadienoic acid as the first step in biohydrogenation. rsc.orgnih.gov

In some bacteria, the formation of trans isomers can occur through a direct isomerization mechanism without the saturation of the double bond. asm.org For instance, a soluble enzyme from a Pseudomonad can interconvert oleic acid and trans-Δ10-octadecenoic acid via direct isomerization of the cis-Δ9-double bond. researchgate.net While much of the research has focused on the formation of trans-9, trans-10, and trans-11 isomers, the existence of a wide range of positional isomers of trans-octadecenoic acid produced by rumen bacteria suggests that isomerase activity is not limited to these specific positions. researchgate.netcambridge.org The formation of this compound could therefore be a result of specific isomerase activity in certain microbial species acting on precursor fatty acids.

Some studies have identified hydroxy fatty acids as intermediates in the formation of trans fatty acids in non-ruminant microbes. cdnsciencepub.com For example, the conversion of linoleic acid to conjugated linoleic acid by some lactic acid bacteria involves the hydration to a hydroxy fatty acid intermediate followed by dehydration and isomerization. kyoto-u.ac.jp This highlights the diverse enzymatic pathways that can lead to the production of various trans fatty acid isomers.

Microbial Culture Conditions Impacting Production

The production of trans fatty acids by microorganisms is significantly influenced by the conditions of their environment. Factors such as temperature, pH, and the availability of substrates can alter the fatty acid profile of microbes. tandfonline.comnih.gov

For instance, the growth temperature can affect the percentage of trans fatty acids in some bacteria. tandfonline.com The presence of certain fatty acids in the growth medium can also induce the formation of their trans isomers. tandfonline.comnih.gov The pH of the culture medium has been shown to affect the efficiency of isomerization and the production of different trans isomers during the biohydrogenation of linoleic acid. frontiersin.org Specifically, a lower pH can decrease the production of both t10 and t11 isomers. frontiersin.org

Furthermore, the concentration of the substrate fatty acid can impact the products of microbial metabolism. In some cases, high concentrations of linoleic acid can inhibit biohydrogenation and lead to the accumulation of conjugated linoleic acid isomers. nih.gov The composition of the diet in ruminants, particularly the ratio of forage to concentrate, can also shift the biohydrogenation pathways, leading to the formation of different trans fatty acid isomers. cdnsciencepub.com

Dietary Incorporation and Metabolic Transformations (focus on biochemical fate)

Once consumed, this compound is absorbed and integrated into the body's lipid pools, where it undergoes various metabolic transformations.

Absorption and Esterification into Lipid Pools

Dietary trans fatty acids are absorbed and incorporated into various tissues and lipid classes, much like their cis counterparts and saturated fatty acids. nih.govresearchgate.net They are activated to their coenzyme A esters and can then be esterified into triacylglycerols, phospholipids (B1166683), and cholesteryl esters. nih.govresearchgate.net

The incorporation of dietary trans fatty acids into cell membranes is directly proportional to their levels in the diet. nih.gov Studies have shown that trans isomers of octadecenoic acid are incorporated into plasma lipids, lipoproteins, and adipose tissue. nih.gov The distribution of these isomers can vary among different tissues and lipid pools. For instance, in some tissues like the heart and liver, trans fatty acids are found predominantly in membrane phospholipids. cambridge.org

After ingestion, α-linolenic acid, an essential omega-3 fatty acid, is incorporated into the body's lipid pools, particularly triglycerides and phospholipid membranes. mdpi.com Similarly, it is expected that this compound would be incorporated into these lipid pools. The specific distribution would likely depend on the selectivity of the enzymes involved in lipid synthesis and remodeling.

Chylomicron and Lipoprotein Metabolism of this compound

Following absorption in the intestine, dietary fatty acids are packaged into large triglyceride-rich lipoproteins called chylomicrons. cambridge.orgfrontiersin.org Chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream. cambridge.org They are the primary carriers of dietary lipids, including trans fatty acids, from the intestine to other parts of the body. frontiersin.orgocl-journal.org

In the circulation, lipoprotein lipase (B570770) (LPL), an enzyme located on the surface of capillary endothelial cells, hydrolyzes the triglycerides in chylomicrons. frontiersin.orgbinasss.sa.cr This process releases fatty acids, which can be taken up by tissues like adipose tissue for storage or muscle for energy. binasss.sa.cr The remaining particle, known as a chylomicron remnant, is enriched in cholesterol and is subsequently taken up by the liver. frontiersin.orgbinasss.sa.cr

Trans fatty acids are transported within the various lipoprotein fractions, including chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). nih.gov Studies using deuterium-labeled trans-octadecenoic acids have shown their distribution in human plasma and lipoprotein lipids. cambridge.org The metabolism of these lipoproteins determines the ultimate fate of the transported trans fatty acids. For example, VLDL, which are synthesized in the liver, also transport triglycerides (including those containing trans fatty acids) to peripheral tissues. binasss.sa.cr

Metabolic Fate and Turnover of Trans 5 Octadecenoic Acid

Catabolic Pathways and Energy Metabolism

The primary catabolic fate of fatty acids, including trans-5-octadecenoic acid, is their breakdown for energy production through β-oxidation. This process occurs in both mitochondria and peroxisomes, with each organelle playing a distinct role in fatty acid metabolism.

Beta-Oxidation in Mitochondrial and Peroxisomal Compartments

Fatty acid β-oxidation is a crucial metabolic pathway occurring in both mitochondria and peroxisomes. In mammalian cells, mitochondria are the primary site for the β-oxidation of long-chain fatty acids from dietary sources, directly linking this process to ATP synthesis. Peroxisomes, on the other hand, are mainly involved in the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and certain other lipid molecules. The initial step in both pathways is the activation of the fatty acid to its acyl-CoA derivative.

Studies comparing the metabolism of cis and trans isomers of octadecenoic acid in isolated rat liver have shown that trans isomers are more readily oxidized, leading to greater production of ketone bodies, which are indicators of high rates of fatty acid oxidation. This suggests that trans fatty acids can be efficient energy sources. The shortened fatty acids from peroxisomal oxidation can then be further

Interconversion with Other Fatty Acid Species

The metabolic pathway of this compound is not limited to its direct incorporation into lipids. It can also be a substrate for enzymes that modify its structure, potentially leading to the formation of other fatty acid species.

The conversion of fatty acids to other species often involves a series of desaturation and elongation reactions. Desaturases introduce double bonds into the fatty acid chain, while elongases add two-carbon units. nih.govnih.gov The substrate specificity of these enzymes is highly dependent on the structure of the fatty acid, including the position and configuration of existing double bonds. nih.gov

Studies on various positional isomers of octadecenoic acid have revealed that the enzymatic machinery for desaturation and elongation is sensitive to these structural features. For instance, research on cis-18:1 isomers showed that those with the double bond at the Δ4, Δ5, Δ6, and Δ7 positions were not desaturated, while the Δ10 and Δ11 isomers were desaturated at a very low rate. researchgate.net For trans isomers, the data is more limited. One study found that the desaturation and elongation rates for trans-10-octadecenoic acid were very low. researchgate.net Another study on trans-11-octadecenoic acid found no evidence of its desaturation or elongation. nih.gov

Furthermore, high levels of certain dietary trans fatty acids, such as trans,trans-linoleate, have been shown to impair the activity of Δ6-desaturase, an important enzyme in the metabolism of essential fatty acids. researchgate.net In contrast, some trans isomers of polyunsaturated fatty acids can be desaturated and elongated to form trans isomers of eicosapentaenoic and docosahexaenoic acids in vivo. aocs.org

While there is a lack of direct experimental evidence on the desaturation and elongation of this compound specifically, the existing literature on other trans-octadecenoic acid isomers suggests that it is likely a poor substrate for these enzymatic conversions.

The conversion of a trans fatty acid back to a cis isomer, or a shift in the double bond position, through enzymatic isomerization in mammals is not a well-established metabolic pathway. While some microorganisms possess fatty acid isomerases, evidence for similar enzymatic activity in mammalian systems is scarce. reddit.comnih.gov

Non-enzymatic isomerization of fatty acids can occur in vivo as a result of free radical-induced stress. biorxiv.org This process, however, is not a regulated metabolic conversion. The primary source of various positional and geometric isomers of fatty acids in human tissues is dietary intake. wikipedia.org

In cultured soya cells, it was observed that none of the positional isomers of cis- and trans-octadecenoic acids supplied to the cells were isomerized during incubation, suggesting a lack of enzymatic isomerization in that system. nih.gov Given the current understanding of mammalian fatty acid metabolism, it is unlikely that this compound undergoes significant enzymatic isomerization in vivo.

Transport and Distribution within Organ Systems (mechanistic focus)

The movement of this compound from the intestine to various tissues is a highly regulated process, primarily mediated by plasma lipoproteins and specific cellular uptake mechanisms.

Following absorption by intestinal cells, dietary fatty acids are re-esterified into triacylglycerols and packaged into large lipoprotein particles called chylomicrons. aocs.org These chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream. Studies have shown that isomeric cis and trans C18 fatty acids are absorbed and incorporated into chylomicrons with similar efficiency as their all-cis counterparts. aocs.org

Once in circulation, chylomicrons are acted upon by lipoprotein lipase (B570770), which hydrolyzes the triacylglycerols, releasing fatty acids for uptake by peripheral tissues. The chylomicron remnants are then taken up by the liver. In the liver, fatty acids, including this compound, are repackaged into very-low-density lipoproteins (VLDL). aocs.org VLDLs are secreted into the bloodstream and undergo a similar process of lipolysis, eventually being converted to low-density lipoproteins (LDL). High-density lipoproteins (HDL) are also involved in the transport and metabolism of lipids.

The distribution of different fatty acid isomers can vary among the different lipoprotein classes. researchgate.netosti.gov A study in hamsters fed a diet containing this compound did not show significant differences in the LDL/HDL cholesterol ratio compared to a diet with oleic acid. researchgate.net However, there were notable differences in the cholesterol concentrations of VLDL and LDL subfractions when compared to diets containing other trans fatty acid isomers, suggesting that the specific structure of this compound may influence its handling by lipoprotein metabolic pathways. researchgate.net

Lipoprotein Subfraction Cholesterol Concentration in Hamsters Fed Different Fatty Acid Diets

| Lipoprotein Subfraction | Comparison | Significance | Reference |

|---|---|---|---|

| Medium VLDL Cholesterol | TT diet significantly lower than OA and t5 diets | p < 0.05 | researchgate.net |

| Small VLDL Cholesterol | TT diet significantly lower than OA, t5, and EA diets | p < 0.05 | researchgate.net |

| Large LDL Cholesterol | TT diet significantly lower than t5 and EA diets | p < 0.05 | researchgate.net |

| Very Small HDL Cholesterol | TT diet significantly higher than t5 diet | p < 0.05 | researchgate.net |

OA: Oleic acid; t5: this compound; EA: Elaidic acid; TT: trans-9,trans-12-octadecadienoic acid

The uptake of fatty acids from the bloodstream into cells is now understood to be a protein-mediated process, rather than simple passive diffusion. nih.gov Several families of fatty acid transport proteins have been identified, including CD36 (also known as fatty acid translocase), plasma membrane-associated fatty acid-binding proteins (FABPpm), and the fatty acid transport proteins (FATP1-6). nih.gov These transporters facilitate the movement of long-chain fatty acids across the plasma membrane.

Once inside the cell, fatty acids bind to intracellular fatty acid-binding proteins (FABPs), which are a family of small, abundant cytosolic proteins. nih.govnih.govmdpi.com FABPs are thought to play a crucial role in the intracellular trafficking of fatty acids, directing them towards different metabolic fates such as β-oxidation for energy production, or esterification into phospholipids (B1166683) and triacylglycerols. nih.govfrontiersin.org

While the general mechanisms of fatty acid uptake and intracellular transport have been well-characterized, the specific affinity and transport efficiency of these proteins for this compound have not been extensively studied. However, it is known that dietary trans-octadecenoic acids are taken up by various tissues and incorporated into their lipid pools. nih.gov The expression and regulation of different FABP isoforms in various tissues may contribute to the differential handling and metabolic effects of specific fatty acid isomers. nih.gov

Tissue-Specific Accumulation and Turnover Rates

While specific research focusing solely on the metabolic fate of this compound is limited, broader studies on various positional isomers of trans-octadecenoic acid provide significant insights into their tissue-specific accumulation and turnover. The position of the double bond in the carbon chain of trans fatty acids plays a crucial role in determining their distribution and metabolic rate in different tissues.

Research indicates that trans fatty acids are not uniformly distributed throughout the body. Early studies on human tissues revealed notable differences in the concentration of trans fatty acids across various organs. nih.govresearchgate.net For instance, lipid extracts from individuals who died of heart disease showed that the liver contained up to 14.4% trans fatty acids, while adipose tissue had up to 12.2%, heart tissue 9.3%, and aortic tissue 8.8%. nih.govresearchgate.net This suggests a preferential accumulation in the liver and adipose tissue. More recent studies support the finding that diets rich in industrial trans fatty acids promote fat storage in the liver, sometimes at the expense of adipose tissue. researchgate.net

In another study using rats fed a diet high in trans-octadecenoates from partially hydrogenated soybean oil, the fatty acids accumulated similarly in the liver and heart. nih.gov Even when dietary trans fats constituted 46% of the fatty acids, their accumulation did not surpass 15% of the acyl chains in any of the lipid fractions analyzed, which included non-esterified fatty acids, acyl-CoA, diacylglycerols, triacylglycerols, and phospholipids. nih.gov

Accumulation of Trans Fatty Acids in Human Tissues

| Tissue | Maximum Percentage of Total Fatty Acids | Source |

|---|---|---|

| Liver | 14.4% | nih.govresearchgate.net |

| Adipose Tissue | 12.2% | nih.govresearchgate.net |

| Heart | 9.3% | nih.govresearchgate.net |

| Aortic Tissue | 8.8% | nih.govresearchgate.net |

The turnover rate, or catabolism, of trans-octadecenoic acid also varies depending on the isomer and the tissue. In adipocytes, trans isomers have been shown to have catabolic effects, increasing lipolysis (the breakdown of fats) compared to their cis counterparts. nih.gov This suggests a higher turnover rate in adipose tissue. nih.gov

Studies comparing the oxidation rates of different isomers have found that the metabolic processing is not uniform. Research on mice demonstrated that the catabolic rate of the trans-10 isomer was significantly higher than that of the trans-9 and trans-11 isomers. nih.govresearchgate.net In isolated perfused rat livers, trans-9-octadecenoic acid was oxidized more readily than its cis-isomer, oleic acid. nih.gov This increased oxidation of the trans isomer suggests it may be utilized as an efficient energy source in certain tissues. nih.gov However, this effect can be strain-dependent, with some rat strains showing a much higher rate of oxidation of trans fatty acids to ketone bodies than others. nih.gov

Comparative Accumulation and Catabolism of trans-Octadecenoic Acid Isomers in Mice

| Isomer | Relative Accumulation in Heart & Erythrocytes | Relative Catabolic Rate | Source |

|---|---|---|---|

| trans-9-octadecenoic acid | High | Low | nih.govresearchgate.net |

| trans-10-octadecenoic acid | Low | High | nih.govresearchgate.net |

| trans-11-octadecenoic acid | Medium | Low | nih.govresearchgate.net |

Enzymology and Molecular Regulation of Trans 5 Octadecenoic Acid Metabolism

Characterization of Enzymes Involved in Biosynthesis and Degradation

The enzymatic machinery responsible for the metabolism of trans-5-octadecenoic acid involves a suite of proteins that catalyze specific biochemical reactions. While information directly targeting the trans-5 isomer is limited, the principles of fatty acid metabolism and studies on other trans isomers provide a strong framework for understanding its enzymatic processing.

Structural and Functional Aspects of Relevant Enzymes

Biosynthesis: The formation of trans double bonds in fatty acids is not a common pathway in mammals but is well-documented in certain microorganisms, such as gut bacteria. In bacteria like Lactobacillus plantarum, a multi-enzyme system is responsible for saturating polyunsaturated fatty acids, which can generate various intermediates, including trans-octadecenoic acids. kyoto-u.ac.jppnas.org This pathway involves enzymes such as:

Fatty Acid Hydratases (e.g., CLA-HY): These enzymes introduce a hydroxyl group by adding water across a double bond. For instance, linoleate (B1235992) hydratase can convert linoleic acid to 10-hydroxy-cis-12-octadecenoic acid. sci-hub.seuniprot.org

Dehydrogenases (e.g., CLA-DH): These enzymes catalyze the oxidation of hydroxyl groups to form oxo (keto) groups. kyoto-u.ac.jp

Isomerases and Reductases (e.g., CLA-DC, CLA-ER): These enzymes are responsible for shifting the position and configuration of double bonds and subsequently reducing them, leading to the formation of various trans monoenoic fatty acids, such as trans-10-octadecenoic acid. kyoto-u.ac.jppnas.orgsci-hub.se

While these enzymes are known to produce other isomers, similar enzymatic activities are hypothesized to be involved in the formation of the trans-5 variant in microbial systems.

Degradation: The primary pathway for fatty acid degradation in mammals is mitochondrial beta-oxidation. This process sequentially shortens the fatty acid chain to produce acetyl-CoA. The core enzymes involved include:

Acyl-CoA Dehydrogenases (ADs): These enzymes introduce a double bond between the alpha and beta carbons. There are different ADs with specificity for short-, medium-, long-, and very-long-chain fatty acids (SCAD, MCAD, LCAD, VLCAD). numberanalytics.com

Enoyl-CoA Hydratase: This enzyme adds water across the newly formed double bond. numberanalytics.com

Hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes the hydroxyl group to a keto group. numberanalytics.com

Ketoacyl-CoA Thiolase: This enzyme cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. numberanalytics.com

A critical issue in the degradation of this compound arises from its double bond position. Research on the degradation of elaidic acid (trans-9-octadecenoic acid) revealed that after two cycles of beta-oxidation, a key metabolite, 5-trans-tetradecenoyl-CoA, accumulates in the mitochondrial matrix. nih.gov This accumulation occurs because 5-trans-tetradecenoyl-CoA is a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD), hindering its further oxidation. nih.gov This suggests that the degradation of this compound would be similarly inefficient after the initial cycle, leading to the accumulation of a problematic intermediate.

Table 1: Key Enzymes in Fatty Acid Metabolism

| Metabolic Pathway | Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|---|

| Microbial Biosynthesis | Hydratase | Linoleate Hydratase (CLA-HY) | Hydrates double bonds (e.g., in linoleic acid) sci-hub.seuniprot.org |

| Dehydrogenase | 10-hydroxy-fatty acid dehydrogenase (CLA-DH) | Oxidizes hydroxyl groups to oxo groups kyoto-u.ac.jp | |

| Isomerase/Reductase | CLA-DC / CLA-ER | Isomerizes and reduces double bonds to form trans fats kyoto-u.ac.jppnas.org | |

| Mitochondrial Degradation | Acyl-CoA Dehydrogenase | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Catalyzes the first step of beta-oxidation for long-chain fatty acids numberanalytics.com |

| Enoyl-CoA Hydratase | Enoyl-CoA Hydratase | Hydrates the trans-Δ2 double bond numberanalytics.com | |

| Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxyacyl-CoA Dehydrogenase | Oxidizes the L-3-hydroxyacyl-CoA intermediate numberanalytics.com |

Kinetic Parameters and Substrate Specificity

The efficiency of enzymatic reactions is defined by kinetic parameters such as the Michaelis constant (K_m), which reflects substrate affinity, and the catalytic rate (k_cat). While comprehensive kinetic data for enzymes acting specifically on this compound is scarce, studies on related substrates offer valuable insights.

A key finding comes from the study of elaidic acid metabolism, which showed that the resulting 5-trans-tetradecenoyl-CoA is a significantly poorer substrate for LCAD than its cis-isomer. nih.gov This indicates a high degree of substrate specificity for LCAD, which prefers saturated or specific unsaturated acyl-CoAs, leading to a bottleneck in the degradation of certain trans fatty acids. The accumulation of this intermediate suggests that its rate of dehydrogenation by LCAD is much lower than for other substrates like myristoyl-CoA. nih.gov

In biosynthesis, the enzymes involved also exhibit distinct substrate specificities. For example, microbial hydratases show regioselectivity for the Δ9 double bond and are unable to hydrate (B1144303) fatty acids with a trans double bond at that position. uniprot.org

Table 2: Representative Kinetic Parameters for Fatty Acid Metabolizing Enzymes Note: Data is for general fatty acid metabolism and not specific to this compound unless stated.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Source Organism/Tissue |

|---|---|---|---|---|

| Fatty Acid Synthase (FAS) | Acetyl-CoA | ~5-10 | - | Rat Liver |

| Fatty Acid Synthase (FAS) | Malonyl-CoA | ~2-7 | - | Rat Liver |

| Linoleate Hydratase (CLA-HY) | Linoleic Acid | - | 0.026 | Lactiplantibacillus plantarum uniprot.org |

Cofactor Requirements and Reaction Mechanisms

Enzymatic reactions in fatty acid metabolism are dependent on non-protein chemical compounds known as cofactors.

Biosynthesis: The microbial synthesis of trans fatty acids involves a series of reduction and dehydration steps. The linoleate hydratase (CLA-HY) in Lactobacillus requires Flavin Adenine Dinucleotide (FAD) as a cofactor, and its activity is enhanced by the presence of reduced Nicotinamide Adenine Dinucleotide (NADH). sci-hub.se Fatty acid synthesis in general relies heavily on Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as the primary reductant. nih.govcreative-proteomics.com

Degradation: Beta-oxidation is an oxidative process requiring electron acceptors.

Coenzyme A (CoA): Activates fatty acids in the cytoplasm to form fatty acyl-CoA thioesters. numberanalytics.compressbooks.pub

Flavin Adenine Dinucleotide (FAD): Acts as the electron acceptor for acyl-CoA dehydrogenases in the first oxidative step. numberanalytics.compressbooks.pub

Nicotinamide Adenine Dinucleotide (NAD+): Serves as the electron acceptor for hydroxyacyl-CoA dehydrogenase in the second oxidative step. numberanalytics.compressbooks.pub

The mechanism for the incomplete degradation of fatty acids leading to a trans-5 intermediate involves the standard beta-oxidation cycle until the problematic acyl-CoA is formed. The poor interaction of this intermediate with the active site of LCAD causes it to accumulate, leading to its subsequent hydrolysis and export from the mitochondria, a process described as "leaky" beta-oxidation. nih.gov

Transcriptional and Post-Transcriptional Regulation

The expression of genes encoding metabolic enzymes is tightly controlled to adapt to cellular needs and substrate availability. This regulation occurs primarily at the level of gene transcription, orchestrated by key transcription factors.

Gene Expression Profiling of Metabolic Enzymes

Studies on various dietary trans fatty acid isomers have demonstrated their ability to modulate the expression of genes involved in lipid metabolism. For example, feeding mice diets containing certain trans-18:1 isomers led to decreased expression of genes related to fatty acid synthesis and triacylglycerol formation in mammary tissue. nih.gov In contrast, other studies have shown that dietary trans fatty acids can upregulate the expression of the liver gene encoding Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a key regulator of fatty acid oxidation. nih.gov While these studies did not specifically use the trans-5 isomer, they establish that trans fatty acids are bioactive molecules that can alter the lipogenic gene expression profile. nih.govatamanchemicals.com

Role of Transcription Factors in Lipid Metabolism (e.g., SREBP)

Two major families of transcription factors are central to regulating the genes involved in fatty acid metabolism:

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are master regulators of lipogenesis. mdpi.com SREBP-1c, in particular, preferentially activates the transcription of genes required for fatty acid synthesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govnih.govmdpi.com High levels of insulin (B600854) stimulate SREBP-1c activity, promoting fat synthesis, whereas polyunsaturated fatty acids can inhibit its processing and activation. mdpi.com The influence of specific trans isomers on SREBP activity can vary, with some studies suggesting that they can modulate the expression of SREBP-regulated genes. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that, upon activation by ligands such as fatty acids, regulate gene expression. PPARα is highly expressed in tissues with high rates of fatty acid catabolism, like the liver and heart. When activated, PPARα upregulates the expression of genes involved in fatty acid uptake and beta-oxidation, such as Carnitine Palmitoyltransferase I (CPT1) and acyl-CoA dehydrogenases. creative-proteomics.comcambridge.org Several trans fatty acid isomers have been shown to be PPARα agonists, thereby promoting their own oxidation. atamanchemicals.comcambridge.org This suggests a potential mechanism whereby the cell attempts to clear these fatty acids by increasing the expression of its oxidative machinery.

Table 3: Major Transcription Factors in Fatty Acid Metabolism

| Transcription Factor | Primary Function | Target Genes | Activators/Inhibitors |

|---|---|---|---|

| SREBP-1c | Promotes fatty acid and triglyceride synthesis nih.govmdpi.com | Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS) | Activated by Insulin; Inhibited by PUFAs mdpi.comspandidos-publications.com |

| PPARα | Promotes fatty acid uptake and oxidation creative-proteomics.comcambridge.org | Carnitine palmitoyltransferase I (CPT1), Acyl-CoA oxidase, LCAD | Activated by fatty acids and fibrate drugs cambridge.orgresearchgate.net |

MicroRNA and Epigenetic Modulation

The metabolism of fatty acids, including this compound, is subject to intricate regulation at the post-transcriptional and epigenetic levels. MicroRNAs (miRNAs), which are short, non-coding RNA molecules, have emerged as significant regulators of metabolic pathways. nih.gov They typically bind to the messenger RNA (mRNA) of target genes, leading to their degradation or the inhibition of translation, thereby controlling the expression of key enzymes and proteins involved in lipid metabolism. nih.govroyalsocietypublishing.org

Dietary fatty acids can modulate the expression of various miRNAs, which in turn affect metabolic processes. researchgate.netnih.gov For instance, different types of fatty acids, such as monounsaturated and polyunsaturated fatty acids, can induce or repress specific miRNAs, thereby influencing genes involved in fatty acid synthesis, cholesterol metabolism, and the development of metabolic diseases. researchgate.net In insects, for example, miR-2055 has been shown to regulate lipid metabolism by targeting fatty acid synthase (FAS), a key enzyme in fatty acid synthesis. royalsocietypublishing.org The inhibition of FAS by miR-2055 leads to a reduction in the levels of several fatty acids. royalsocietypublishing.org While direct studies on this compound are limited, the general principles of miRNA regulation of fatty acid metabolism are well-established.

Epigenetic modifications, such as DNA methylation and histone modifications, also play a crucial role in regulating gene expression in metabolic pathways. mdpi.com These modifications can be influenced by dietary factors, including fatty acids. mdpi.com For example, some fatty acids have been shown to influence DNA methylation patterns, which can alter the expression of genes involved in lipid metabolism. mdpi.com The consumption of trans fatty acids has been associated with changes in DNA methylation, potentially contributing to their impact on health. mdpi.com Chemical modulators of epigenetics, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, have been used to study the role of these modifications in regulating metabolic pathways. nih.gov

Table 1: Examples of microRNAs Involved in Lipid Metabolism Regulation

| microRNA | Target Gene/Pathway | Effect on Lipid Metabolism |

| miR-33a/b | Cholesterol and lipid metabolism | Plays crucial roles in regulating cholesterol and lipid levels. nih.gov |

| miR-103/107 | Hepatic insulin sensitivity | Regulates the liver's response to insulin. nih.gov |

| miR-2055 | Fatty Acid Synthase (FAS) | Inhibits FAS expression, reducing fatty acid synthesis. royalsocietypublishing.org |

| miR-172a | KAS I (β-ketoacyl-ACP synthase I) | Involved in fatty acid synthesis. mdpi.com |

| miR-395a | DGAT (Diacylglycerol acyltransferase) | Plays a role in triglyceride synthesis. mdpi.com |

Allosteric Regulation and Feedback Mechanisms

The metabolic pathways involving this compound are finely tuned by allosteric regulation and feedback mechanisms, ensuring that the synthesis and breakdown of this fatty acid are balanced according to the cell's needs.

Metabolite Sensing and Enzyme Activity Modulation

Enzymes involved in fatty acid metabolism are often subject to allosteric regulation, where the binding of a metabolite to a site other than the active site modulates the enzyme's activity. This allows for rapid control of metabolic flux in response to changes in the cellular environment. For example, the activity of key enzymes in fatty acid synthesis can be regulated by the levels of pathway intermediates or end-products.

Metabolite-sensing proteins and receptors also play a role in modulating fatty acid metabolism. G protein-coupled receptors (GPCRs), for instance, can be activated by fatty acids and their metabolites, triggering intracellular signaling cascades that affect metabolic processes. frontiersin.orgmdpi.com For example, certain hydroxy fatty acids derived from linoleic acid can activate GPCRs like GPR40 and GPR120, influencing glucose homeostasis and intestinal barrier function. frontiersin.orgnih.gov While specific sensors for this compound have not been extensively characterized, it is plausible that it or its metabolites could interact with such receptors to modulate cellular responses.

ATP can act as an allosteric activator for enzymes like 5-lipoxygenase (5-LOX), which is involved in the metabolism of polyunsaturated fatty acids. acs.org This activation can enhance the catalytic efficiency of the enzyme, demonstrating how cellular energy status can directly influence lipid metabolic pathways. acs.org

Hormonal and Nutritional Signaling Pathways

The metabolism of this compound is integrated with broader hormonal and nutritional signaling networks. Hormones such as insulin and leptin, which are central to energy balance, can influence the expression and activity of enzymes involved in fatty acid metabolism. mdpi.com For example, insulin resistance can be influenced by plasma levels of certain fatty acid metabolites. mdpi.com

Nutritional signals, particularly the intake of different types of fatty acids, can profoundly impact metabolic pathways. nih.gov Diets rich in certain unsaturated fatty acids can lead to the production of specific metabolites by the gut microbiota, which then act as signaling molecules. frontiersin.org For instance, metabolites of α-linolenic acid produced by gut bacteria can modulate inflammatory responses. frontiersin.org The composition of dietary fats also influences the fatty acid profile of tissues and milk, including the levels of various trans-octadecenoic acid isomers. semanticscholar.orgresearchgate.net

Table 2: Key Signaling Pathways and Their Influence on Fatty Acid Metabolism

| Signaling Pathway/Hormone | Effector/Target | Impact on Fatty Acid Metabolism |

| Insulin Signaling | Enzymes in lipogenesis and fatty acid oxidation | Regulates the balance between fat storage and breakdown. mdpi.com |

| Leptin Signaling | Central and peripheral pathways | Influences energy expenditure and appetite, indirectly affecting fatty acid metabolism. mdpi.com |

| G Protein-Coupled Receptors (GPCRs) | Intracellular second messengers (e.g., cAMP, Ca2+) | Activated by fatty acid metabolites to modulate inflammation, glucose homeostasis, and other cellular processes. frontiersin.orgmdpi.comnih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Gene transcription | Activated by fatty acids and their derivatives to regulate the expression of genes involved in lipid metabolism. nih.gov |

Cross-Talk with Other Metabolic Networks

The metabolism of this compound does not occur in isolation but is interconnected with other major metabolic networks within the cell. These include carbohydrate metabolism, amino acid metabolism, and the synthesis of other lipid species.

The products of fatty acid metabolism can enter the citric acid cycle to generate ATP, directly linking lipid breakdown to energy production. Conversely, intermediates from glycolysis can be used as precursors for fatty acid synthesis. This intricate cross-talk ensures that the cell can adapt to different energy demands and substrate availability.

Biochemical Roles and Cellular Impact of Trans 5 Octadecenoic Acid Mechanistic, No Human Trials

Incorporation into Cellular Membranes and Lipid Rafts

Trans-5-octadecenoic acid can be integrated into the phospholipids (B1166683) that form cellular membranes. This incorporation has the potential to alter the physical and functional characteristics of the membrane.

The introduction of this compound into cellular membranes can affect their fluidity and permeability. Unlike their cis-isomers, which have a pronounced kink in their structure, trans fatty acids possess a more linear conformation, similar to that of saturated fatty acids. This structural linearity allows for a more orderly and compact arrangement of phospholipids within the membrane bilayer. Consequently, the incorporation of this compound can lead to a decrease in membrane fluidity, resulting in a more rigid membrane structure. This increased rigidity can, in turn, diminish the membrane's permeability to certain molecules.

Alterations in the lipid composition of cellular membranes, including the integration of this compound, can influence the interactions between lipids and both integral and peripheral membrane proteins. The resulting changes in membrane fluidity and thickness can impact the conformational state and activity of these proteins. A more rigid membrane environment may constrain the lateral diffusion and conformational flexibility of membrane proteins, thereby modulating their function.

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids and function as organizing centers for cellular signaling. The incorporation of trans fatty acids can influence the formation, stability, and composition of these rafts. By altering the packing of lipids, this compound may affect the recruitment of signaling proteins to lipid rafts, thereby modulating the activity of a variety of receptor signaling pathways.

Involvement in Intracellular Signaling Pathways (non-human, theoretical)

Beyond its structural effects on membranes, this compound may also be involved in intracellular signaling cascades. Research in this area is largely theoretical and often extrapolated from studies on other trans fatty acids.

While specific data for this compound is limited, it is well-established that other fatty acids serve as precursors for the synthesis of a diverse array of signaling molecules known as lipid mediators, which include prostaglandins (B1171923) and other eicosanoids that play central roles in regulating inflammatory responses. It is theoretically plausible that this compound could be metabolized by cellular enzymes to generate novel signaling molecules. The enzymes that typically process cis fatty acids might interact with trans isomers differently, potentially leading to the formation of unique metabolites with distinct biological activities.

Fatty acids and their derivatives are known to function as ligands for various nuclear receptors, which are transcription factors that regulate the expression of specific genes. For example, peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors activated by fatty acids that are pivotal in regulating lipid metabolism and inflammation. It is conceivable that this compound or its metabolites could interact with such nuclear receptors, thereby influencing the transcription of their target genes. Such interactions could potentially alter cellular processes related to lipid management and inflammatory signaling pathways.

Modulation of Enzyme Activities

This compound, like other trans fatty acids, can influence the activity of various enzymes, which can, in turn, impact cellular processes. Research indicates that industrial trans fatty acids, a category that includes isomers of octadecenoic acid, can modulate enzymes involved in lipid metabolism and inflammatory pathways. For instance, in cultured human microvesicular endothelial cells, the industrial trans fatty acid elaidic acid has been shown to activate NF-κB signaling, leading to increased IκB-α phosphorylation and subsequent elevation in the expression of pro-inflammatory molecules like IL-6 and TNFα. nih.gov

In contrast to cis-unsaturated fatty acids, industrial trans fatty acids have been found to stimulate the cholesterol synthesis pathway in cultured liver cells. nih.gov This is achieved by activating sterol regulatory element-binding protein 2 (SREBP2)-mediated gene regulation, which increases the protein concentrations of enzymes essential for cholesterol synthesis and transport. nih.govresearchgate.net

Some studies suggest that the effects of trans fatty acids on enzyme activity can be isomer-specific. For example, in HepG2 cells, elaidic acid increased the protein levels of enzymes involved in cholesterol synthesis, an effect not observed with trans-vaccenic acid. nih.gov This highlights the nuanced ways different isomers of trans-octadecenoic acid can interact with and modulate cellular enzymatic machinery.

Influence on Organelle Function

The impact of this compound extends to the function of key cellular organelles, including mitochondria, the endoplasmic reticulum, and peroxisomes.

Mitochondrial Bioenergetics and Respiration

Mitochondria are central to cellular energy production through processes like fatty acid β-oxidation and oxidative phosphorylation. jci.orgfrontiersin.org The composition of mitochondrial membranes, particularly the presence of the phospholipid cardiolipin, is crucial for maintaining the structure of the inner mitochondrial membrane and organizing the electron transport chain complexes. jci.org

While direct studies on this compound are limited, research on other trans fatty acid isomers provides insights. For example, some studies have shown that certain trans fatty acids can influence mitochondrial processes. In a Drosophila model, knockout of the translocator protein (TSPO), which is involved in mitochondrial function, led to decreased oxidative phosphorylation enzymatic activity and reduced mitochondrial respiration. mdpi.com This suggests that substances affecting mitochondrial components can have significant impacts on cellular bioenergetics. The adaptation of mitochondrial morphology and function to cellular bioenergetic needs is a critical aspect of cell physiology. frontiersin.org

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a key site for protein and lipid synthesis. An accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, activating the unfolded protein response (UPR). oncotarget.com While the UPR is initially a pro-survival mechanism, severe or prolonged ER stress can trigger apoptosis. oncotarget.comnih.gov

Studies have shown that certain fatty acids can modulate ER stress. nih.gov High concentrations of some fatty acids are known to be injurious to cells by inducing ER stress. nih.gov In vitro and in vivo studies have demonstrated that industrial trans fatty acids can promote ER stress, although generally to a lesser degree than saturated fatty acids. nih.govresearchgate.net In contrast, cis-unsaturated fatty acids are often protective against ER stress. nih.govresearchgate.net For example, in RINm5F insulinoma cells, trans fatty acids like elaidate (B1234055) and vaccenate showed only mild effects on ER stress compared to the saturated fatty acid palmitate. nih.gov However, the incorporation of these trans fatty acids into lipids like ceramides (B1148491) and diglycerides, which can induce ER stress, was more pronounced than that of oleate. nih.gov

Peroxisomal Function and Lipid Homeostasis

Peroxisomes are vital organelles involved in various metabolic processes, most notably the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and the synthesis of ether lipids like plasmalogens. d-nb.infofrontiersin.orgnih.gov They work in conjunction with mitochondria to maintain cellular lipid homeostasis. d-nb.info

Peroxisomes contain a variety of enzymes, such as acyl-CoA oxidases (ACOX), that are specific to the types of fatty acids they metabolize. frontiersin.org For instance, ACOX1 has a high affinity for straight-chain fatty acids, while other ACOXs metabolize branched-chain fatty acids. frontiersin.org The breakdown of fatty acids in peroxisomes is a crucial step in preventing their accumulation and potential lipotoxicity. biorxiv.org

The regulation of peroxisomal gene expression and morphology can be influenced by cellular stress and metabolic demands. d-nb.info For instance, excessive fatty acids can lead to increased production of reactive oxygen species (ROS) within peroxisomes due to enhanced β-oxidation. d-nb.info Research has also identified proteins like Fas-associated factor family member 2 (FAF2) as regulators of peroxisomal abundance and function, highlighting the intricate control of peroxisomal homeostasis in response to lipid challenges. biorxiv.org While direct evidence for the specific effects of this compound on peroxisomal function is not detailed in the provided context, the general role of peroxisomes in metabolizing a wide array of fatty acids suggests they would be involved in its processing. d-nb.infofrontiersin.org

Comparative Biochemistry and Evolutionary Perspectives

Interspecies Variations in trans-5-Octadecenoic Acid Metabolism

The metabolism of this compound, like other trans fatty acids, displays notable variations across different domains of life, reflecting diverse biosynthetic capabilities and enzymatic machinery. These differences are rooted in the unique evolutionary paths and ecological roles of organisms.

Differences in Biosynthetic Capacities Across Organisms

The ability to synthesize trans-octadecenoic acids is not uniformly distributed among organisms. While some bacteria and fungi are known to produce various positional isomers of trans-octadecenoic acids, the presence of the trans-5 isomer specifically is less commonly documented.

In certain marine bacteria and fungi, the formation of trans-octadecenoic acids has been observed, often increasing in response to environmental stressors like high temperature or the presence of toxic substances. tandfonline.com For instance, research on microorganisms isolated from fish viscera revealed that many could produce trans-octadecenoic acids, suggesting an adaptive mechanism for marine environments. tandfonline.com The production in these organisms often involves the isomerization of cis-octadecenoic acid (oleic acid). tandfonline.com

Ruminant animals, such as cattle and sheep, are well-known sources of naturally occurring trans fatty acids, primarily through the biohydrogenation of polyunsaturated fatty acids by rumen microbes. wikipedia.organimbiosci.org This process generates a variety of trans-octadecenoic acid isomers, with trans-11-octadecenoic acid (vaccenic acid) being the most predominant. semanticscholar.orgnih.gov The specific bacteria within the rumen are responsible for these transformations. For example, "Group A" bacteria primarily convert linoleic acid to trans-11-octadecenoic acid, while "Group B" bacteria can hydrogenate a wider range of octadecenoic acids to stearic acid. animbiosci.org While trans-11 is the major isomer, other positional isomers are also formed, and their profile can be influenced by the animal's diet. semanticscholar.orgresearchgate.net

In contrast, the primary source of trans fatty acids in most human diets has historically been industrial partial hydrogenation of vegetable oils, a process that creates a different isomeric profile than that found in ruminants, with trans-9-octadecenoic acid (elaidic acid) often being a significant component. nih.govahajournals.org The capacity for endogenous synthesis of this compound in mammals is not established; its presence is typically a result of dietary intake.

Table 1: Documented Biosynthesis of trans-Octadecenoic Acid Isomers in Various Organisms

| Organism Type | Primary Mechanism | Key Isomers Produced | Reference |

|---|---|---|---|

| Marine Microorganisms | Isomerization of oleic acid | Various positional isomers | tandfonline.com |

| Rumen Bacteria | Biohydrogenation of PUFAs | trans-11 (Vaccenic acid), other isomers | animbiosci.orgcambridge.org |

| Industrial Processes | Partial hydrogenation of oils | trans-9 (Elaidic acid), other isomers | nih.govahajournals.org |

Comparative Analysis of Metabolic Enzyme Homologs

The metabolism of fatty acids is orchestrated by a suite of enzymes, including desaturases, isomerases, and hydratases. Homologs of these enzymes exist across different species, but their substrate specificities and reaction efficiencies can vary significantly, contributing to the observed differences in fatty acid profiles.

Fatty Acid Desaturases: These enzymes introduce double bonds into fatty acid chains. nih.gov In mammals, the Δ9-desaturase is a key enzyme that converts trans-11-octadecenoic acid (vaccenic acid) into rumenic acid (a conjugated linoleic acid), demonstrating the metabolic potential to modify dietary trans fatty acids. nih.gov The substrate specificity of desaturases is critical. Phylogenetic analyses show that desaturases have evolved into distinct subfamilies, such as Δ9, Δ12, and ω-3 desaturases, each with a primary function. nih.gov For example, Δ9 desaturases are considered the most ancestral group. nih.gov While these enzymes primarily act on saturated and cis-unsaturated fatty acids, their ability to process various trans-isomers, including this compound, is an area of ongoing research.

Fatty Acid Isomerases: These enzymes are directly responsible for converting cis double bonds to trans double bonds. An octadecenoic acid isomerase has been identified in Pseudomonas species, which shows high specificity for converting cis-9 to trans-10, highlighting the specialized nature of these enzymes in bacteria. cambridge.org The existence of isomerases capable of producing the trans-5 isomer from a cis precursor in certain microorganisms is plausible but requires specific investigation.

Lipases: The initial breakdown and subsequent mobilization of fatty acids from triglycerides are catalyzed by lipases. Studies comparing the activity of various microbial, plant, and animal lipases on cis- and trans-9-octadecenoic acid have revealed significant differences in substrate preference. nih.gov For example, lipases from Candida cylindracea and Mucor miehei prefer the cis isomer (oleic acid), whereas lipase (B570770) A from Candida antarctica shows a remarkable preference for the trans isomer (elaidic acid). nih.gov Such enzymatic biases would directly influence the rate at which different trans-octadecenoic acid isomers, including the trans-5 isomer, are incorporated into or released from lipid stores within an organism.

Evolutionary Trajectories of Trans Fatty Acid Pathways

The pathways for synthesizing and modifying trans fatty acids are products of evolution, shaped by the metabolic needs and environmental pressures faced by different organisms.

Phylogenetics of Key Desaturases and Isomerases

Phylogenetic analysis of fatty acid desaturases reveals a deep evolutionary history with divergence leading to functional specialization. nih.govresearchgate.net These enzymes are broadly classified based on conserved histidine-rich motifs. nih.gov The evolutionary tree of desaturases shows that different subfamilies, which catalyze desaturation at different positions on the fatty acid chain, arose from common ancestors. nih.gov For instance, Δ12 desaturases are thought to have differentiated from Δ9 desaturases, and ω-3 desaturases later differentiated from Δ12 desaturases. nih.gov This evolutionary branching is strongly associated with their sub-functionalization. nih.gov

The distribution of these enzymes varies significantly even within a single kingdom. In cyanobacteria, for example, filamentous or nitrogen-fixing species tend to have a greater variety of fatty acid desaturases compared to unicellular species. nih.gov This suggests that more complex lifestyles or environments may drive the evolution and retention of a more diverse enzymatic toolkit for modifying membrane lipids.

The evolution of isomerases that produce trans fatty acids is less broadly characterized but appears to be a feature that has arisen in specific bacterial lineages, likely as a mechanism for adapting to membrane stress. tandfonline.com The highly specific nature of enzymes like the cis-9 to trans-10 isomerase found in Pseudomonas suggests a targeted evolutionary development rather than a broad, conserved function. cambridge.org

Adaptation and Ecological Niche Influences

The presence and activity of trans fatty acid metabolic pathways are often linked to an organism's adaptation to its specific ecological niche. The production of trans-octadecenoic acids in some bacteria and fungi has been suggested as a mechanism to increase membrane rigidity and adapt to higher temperatures or to protect against toxic substances. tandfonline.com The higher frequency of trans fatty acid-producing microorganisms found in marine environments compared to terrestrial ones points to a specific adaptive advantage in those settings. tandfonline.com

In ruminants, the entire process of biohydrogenation is a symbiotic adaptation. The host animal provides a stable anaerobic environment (the rumen) for the microorganisms, which in turn detoxify polyunsaturated fatty acids that are otherwise harmful to them, converting them into saturated and trans-monounsaturated fats that the host can then absorb and utilize. wikipedia.organimbiosci.org

For consumers like fish, fatty acid composition is heavily influenced by diet, which reflects their ecological niche and ontogenetic shifts (changes during development). nih.gov For example, a shift from a benthic (bottom-dwelling) to a pelagic (open-water) diet can alter the intake and subsequent tissue composition of various fatty acids, demonstrating how an organism's position in the food web dictates its fatty acid profile. nih.gov Therefore, the metabolic handling of any specific fatty acid, including this compound, is intrinsically linked to the dietary exposure dictated by the organism's ecological niche.

Advanced Methodologies in Trans 5 Octadecenoic Acid Research

Isotopic Tracing Techniques for Flux Analysis